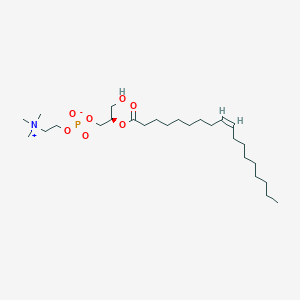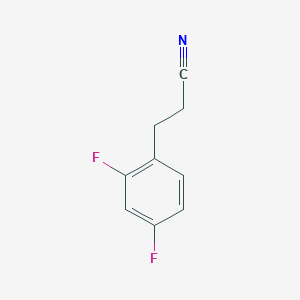
Ácido (4-metil-2-nitrofenil)borónico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methyl-2-nitrophenyl)boronic acid is an organoboron compound with the molecular formula C7H8BNO4. It is characterized by a boronic acid group attached to a benzene ring substituted with a methyl group at the fourth position and a nitro group at the second position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex molecules .
Aplicaciones Científicas De Investigación
(4-Methyl-2-nitrophenyl)boronic acid has diverse applications in scientific research:
Análisis Bioquímico
Biochemical Properties
(4-Methyl-2-nitrophenyl)boronic acid can interact with various biomolecules. For instance, boronic acids are known to bind to diol and polyol motifs present in saccharides and catechols . They can also form bonds with nucleophilic amino acid side chains such as that of serine .
Molecular Mechanism
It is known that boronic acids can participate in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the transmetalation of formally nucleophilic organic groups from boron to palladium .
Temporal Effects in Laboratory Settings
Boronic acids are generally stable and readily prepared, making them environmentally benign organoboron reagents .
Metabolic Pathways
Boronic acids are known to participate in Suzuki–Miyaura cross-coupling, a process that involves the transmetalation of formally nucleophilic organic groups from boron to palladium .
Transport and Distribution
Boronic acids are known to form reversible covalent bonds with 1,2- and 1,3-diols, which could potentially influence their transport and distribution .
Subcellular Localization
Boronic acids are known to form reversible covalent bonds with 1,2- and 1,3-diols, which could potentially influence their localization within the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methyl-2-nitrophenyl)boronic acid typically involves the borylation of 4-methyl-2-nitrobenzene. One common method is the reaction of 4-methyl-2-nitrobenzene with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of (4-Methyl-2-nitrophenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: (4-Methyl-2-nitrophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products Formed:
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of 4-methyl-2-nitrophenol.
Reduction: Formation of 4-methyl-2-aminophenylboronic acid.
Mecanismo De Acción
The mechanism of action of (4-Methyl-2-nitrophenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparación Con Compuestos Similares
4-Nitrophenylboronic acid: Similar structure but lacks the methyl group at the fourth position.
2-Nitrophenylboronic acid: Similar structure but lacks the methyl group and has the nitro group at the second position.
Uniqueness: (4-Methyl-2-nitrophenyl)boronic acid is unique due to the presence of both a methyl and a nitro group on the benzene ring, which can influence its reactivity and selectivity in chemical reactions. This combination of substituents makes it a valuable reagent in organic synthesis .
Propiedades
IUPAC Name |
(4-methyl-2-nitrophenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO4/c1-5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4,10-11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHIVXNOPOXRIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C)[N+](=O)[O-])(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20326214 |
Source


|
| Record name | (4-Methyl-2-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20326214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143697-03-4 |
Source


|
| Record name | (4-Methyl-2-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20326214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Bromomethyl)-7-chlorobenzo[b]thiophene](/img/structure/B138130.png)








![1-[(2-Chlorophenyl)sulfanyl]propan-2-one](/img/structure/B138143.png)



